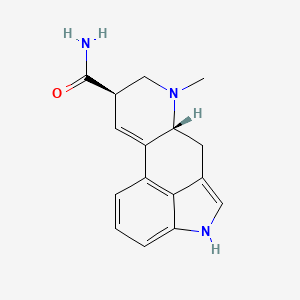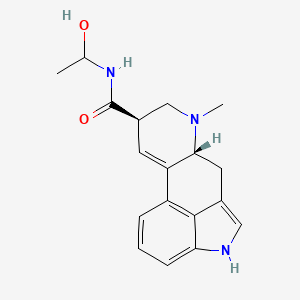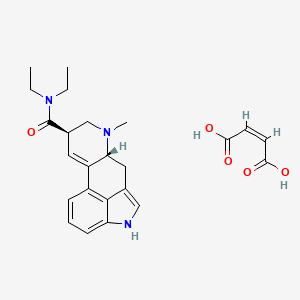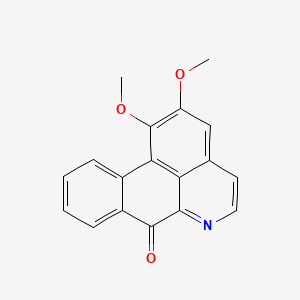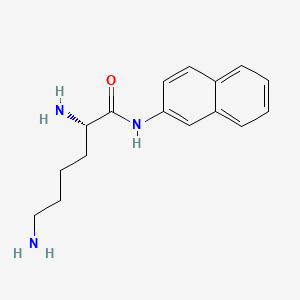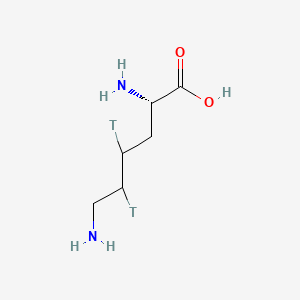
L-赖克斯糖
概述
描述
L-Lyxose is a rare sugar classified as an aldopentose, meaning it contains five carbon atoms and an aldehyde functional group. Its chemical formula is C₅H₁₀O₅. L-Lyxose is a C-2 epimer of the sugar xylose, which means it differs from xylose only in the configuration around the second carbon atom. This compound is not commonly found in nature but can be a component of bacterial glycolipids .
科学研究应用
L-Lyxose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of other rare sugars and complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a glycosidase inhibitor.
Medicine: Investigated for its potential in developing antiviral drugs and other therapeutic agents.
Industry: Utilized in the production of biofuels and bioplastics through microbial fermentation processes.
作用机制
Target of Action
L-lyxose primarily targets enzymes such as D-lyxose isomerase (D-LI, EC 5.3.1.15) and transketolase . D-LI is an important aldose-ketose isomerase that catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . Transketolase is a key enzyme in the pentose phosphate pathway in all organisms, recognizing sugar phosphates as substrates .
Mode of Action
L-lyxose interacts with its target enzymes to undergo isomerization reactions. For instance, D-LI catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose . Similarly, transketolase, with a cofactor of thiamine pyrophosphate, catalyzes the transfer of a 2-carbon unit from D-xylulose-5-phosphate to D-ribose-5-phosphate, giving D-sedoheptulose-7-phosphate .
Biochemical Pathways
L-lyxose is an intermediate in certain metabolic pathways of eukaryotes and prokaryotes . It is involved in the pentose phosphate pathway via the action of transketolase . The biotransformation from xylitol to L-lyxose by xylitol 4-dehydrogenase has also been studied .
Pharmacokinetics (ADME Properties)
The biotransformation of l-lyxose suggests that it can be metabolized in the body . More research is needed to fully understand the absorption, distribution, metabolism, and excretion of L-lyxose.
Result of Action
The molecular and cellular effects of L-lyxose’s action involve the production of various sugars such as D-xylulose, D-mannose, and D-ribose . These sugars have significant roles in various biological processes and can contribute to the production of antiviral drugs .
Action Environment
The action, efficacy, and stability of L-lyxose can be influenced by various environmental factors. For instance, the enzymatic conversion of L-lyxose is preferred over chemical methods due to its moderate, efficient, and sustainable nature . Additionally, the use of lignocellulosic biomass, a renewable resource, for the production of L-lyxose has been explored .
生化分析
Biochemical Properties
L-Lyxose plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. One notable enzyme that interacts with L-lyxose is transketolase, which is involved in the pentose phosphate pathway. Transketolase catalyzes the transfer of a two-carbon unit from D-xylulose-5-phosphate to D-ribose-5-phosphate, forming D-sedoheptulose-7-phosphate. L-Lyxose can also act as a substrate for transketolase, leading to the formation of non-phosphorylated heptulose . This interaction highlights the versatility of L-lyxose in biochemical pathways and its potential as a building block for rare sugars.
Cellular Effects
L-Lyxose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, L-lyxose has been shown to affect the pentose phosphate pathway, which is crucial for cellular redox balance and nucleotide synthesis. By acting as a substrate for transketolase, L-lyxose can modulate the flux of metabolites through this pathway, thereby influencing cellular function . Additionally, L-lyxose may impact gene expression by altering the availability of key metabolites required for transcription and translation.
Molecular Mechanism
The molecular mechanism of L-lyxose involves its interaction with specific enzymes and proteins. For example, L-lyxose binds to the active site of transketolase, forming hydrogen bonds and other interactions that stabilize the enzyme-substrate complex . This binding facilitates the transfer of a two-carbon unit, leading to the formation of heptulose. Furthermore, L-lyxose may act as an inhibitor or activator of other enzymes, depending on its concentration and the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-lyxose can change over time due to its stability and degradation. L-lyxose is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that L-lyxose can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in metabolic flux and changes in gene expression.
Dosage Effects in Animal Models
The effects of L-lyxose vary with different dosages in animal models. At low doses, L-lyxose may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Threshold effects have been observed, where a certain concentration of L-lyxose is required to elicit a measurable response. At very high doses, L-lyxose may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
L-Lyxose is involved in several metabolic pathways, including the pentose phosphate pathway and the synthesis of rare sugars. As a substrate for transketolase, L-lyxose contributes to the formation of heptulose and other metabolites Additionally, L-lyxose may interact with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites
Transport and Distribution
Within cells and tissues, L-lyxose is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of L-lyxose, ensuring its availability for biochemical reactions . The distribution of L-lyxose within cells can affect its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of L-lyxose is influenced by targeting signals and post-translational modifications. L-lyxose may be directed to specific compartments or organelles, where it can exert its effects on cellular function . For example, L-lyxose may localize to the cytoplasm or mitochondria, where it can participate in metabolic reactions and influence cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The chemical synthesis of L-lyxose is challenging and typically involves multiple steps. One common method is the epimerization of D-xylose using specific enzymes or chemical catalysts. For example, the isomerization of D-xylose to L-lyxose can be catalyzed by xylose isomerase .
Industrial Production Methods: Industrial production of L-lyxose often relies on biotechnological methods due to the complexity and low yield of chemical synthesis. Microbial biotransformation is a promising approach, where specific microorganisms or enzymes convert precursor compounds like xylitol into L-lyxose .
化学反应分析
Types of Reactions: L-Lyxose undergoes various chemical reactions, including:
Oxidation: L-lyxose can be oxidized to form L-lyxonic acid.
Reduction: Reduction of L-lyxose can yield L-lyxitol.
Isomerization: L-lyxose can be isomerized to other sugars such as L-ribose and L-xylulose.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like nitric acid or bromine water.
Reduction: Common reducing agents include sodium borohydride or hydrogen in the presence of a catalyst.
Isomerization: Enzymes like xylose isomerase or arabinose isomerase are used under specific pH and temperature conditions.
Major Products:
Oxidation: L-lyxonic acid
Reduction: L-lyxitol
Isomerization: L-ribose, L-xylulose
相似化合物的比较
L-Ribose: Another rare sugar with similar structural properties but different biological functions.
L-Xylulose: An isomer of L-lyxose involved in similar metabolic pathways.
D-Xylose: The D-enantiomer of L-lyxose, commonly found in nature and used in various industrial applications.
Uniqueness of L-Lyxose: L-Lyxose is unique due to its rare occurrence in nature and its specific configuration, which imparts distinct chemical and biological properties. Its ability to act as a glycosidase inhibitor and its potential in synthesizing other rare sugars make it a valuable compound in research and industry .
属性
IUPAC Name |
(2R,3R,4S)-2,3,4,5-tetrahydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-YUPRTTJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883782 | |
| Record name | L-Lyxose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949-78-6 | |
| Record name | L-Lyxose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lyxose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lyxose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Lyxose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-lyxose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYXOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7J5HM9DY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

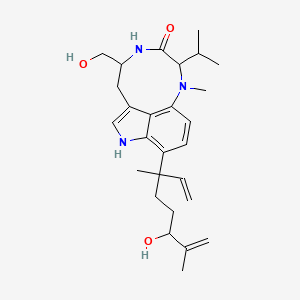

![(2S,3S,4R,6R,8S,9S,10R,11R,14S,15R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,15-pentol](/img/structure/B1675747.png)
